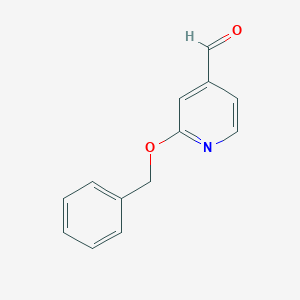
2-(Benzyloxy)isonicotinaldehyde
Übersicht
Beschreibung
“2-(Benzyloxy)isonicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound through bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)isonicotinaldehyde” consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is connected to a pyridine ring with a formyl group (-CHO) at the 4-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
Benzylation of Alcohols : A bench-stable pyridinium salt, 2-benzyloxy-1-methylpyridinium triflate, has been developed to convert alcohols into benzyl ethers, demonstrating the utility of benzyloxy compounds in organic synthesis. This method highlights the efficiency and versatility of benzyloxy derivatives in facilitating transformations under mild conditions with good to excellent yields (Poon & Dudley, 2006).
Synthesis of Heteroaryl-substituted Benzyloxy-benzaldehydes : The attachment of a five-membered heterocycle to benzyloxy-benzaldehyde, via Suzuki-Miyaura carbon-carbon cross-coupling reactions, is significant in drug design. This process showcases the adaptability of benzyloxy derivatives in medicinal chemistry, enabling the creation of structurally diverse compounds (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
O-Benzylating Agents : The development of novel O-benzylating agents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), demonstrates the role of benzyloxy derivatives in facilitating the introduction of benzyl protectors to sensitive functional groups in complex molecules. These agents enable selective modifications critical in synthesizing biologically active compounds (Yamada, Fujita, & Kunishima, 2012).
Material Science and Catalysis
Metal-Organic Frameworks (MOFs) : The crystalline molecular complexes formed by interactions between benzoic acid and isonicotinamide, facilitated by derivatives of 2-(benzyloxy)isonicotinaldehyde, underscore its importance in the design of MOFs. These structures are crucial for applications ranging from catalysis to gas storage (Seaton et al., 2009).
Nanocomposites and Catalysis : Benzyloxy derivatives have been used to synthesize nanocomposites, such as Ag@TiO2, which catalyze the formation of benzoxazole derivatives. This application demonstrates the potential of benzyloxy compounds in enhancing the efficiency of catalysts used in green chemistry and sustainable processes (Maleki et al., 2015).
Anticancer Research
- Anticancer Activity : Benzyloxybenzaldehyde derivatives have shown significant anticancer activity against HL-60 cells. Research in this area contributes to the development of new therapeutic agents, leveraging the structural features of benzyloxy derivatives for targeted action against cancer cells (Lin et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylmethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKQUWLKHTCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isonicotinaldehyde | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



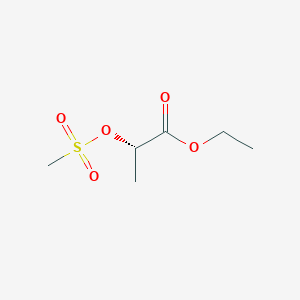


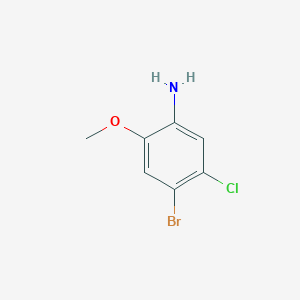

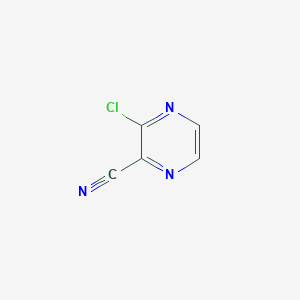
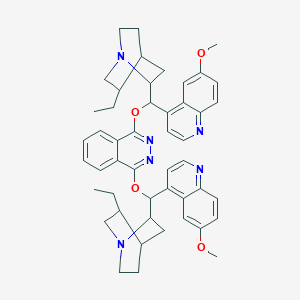
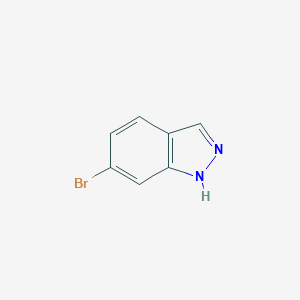
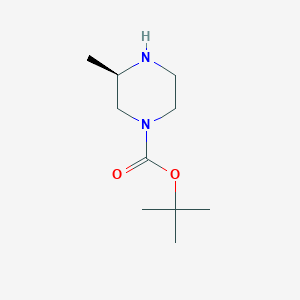
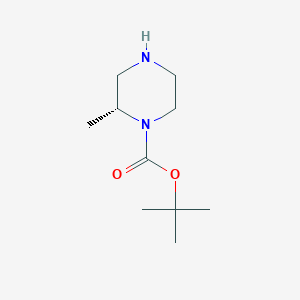
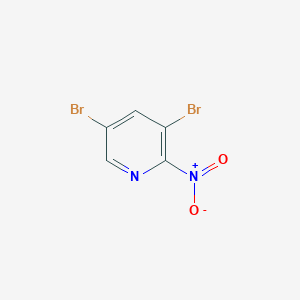
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)